![molecular formula C18H16N2O3S B2465865 N-{10,13-ジオキサ-4-チア-6-アザトリシクロ[7.4.0.0^{3,7}]トリデカ-1,3(7),5,8-テトラエン-5-イル}-2-(4-メチルフェニル)アセトアミド CAS No. 923379-87-7](/img/structure/B2465865.png)
N-{10,13-ジオキサ-4-チア-6-アザトリシクロ[7.4.0.0^{3,7}]トリデカ-1,3(7),5,8-テトラエン-5-イル}-2-(4-メチルフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide is an intriguing compound with a complex structure It features a unique tricyclic framework embedded with sulfur, oxygen, and nitrogen atoms, as well as a methylphenyl acetamide group
科学的研究の応用
Chemistry
Synthesis: : As an intermediate in the synthesis of complex organic molecules.
Catalysis: : Potential use as a ligand or catalyst in specific organic reactions.
Biology
Biomolecular Interaction: : Studied for its binding affinity with various biomolecules.
Drug Design: : Investigated as a lead compound in the design of pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutics: : Explored for potential therapeutic properties in treating diseases.
Diagnostics: : Evaluated as a molecular probe in diagnostic imaging.
Industry
Material Science:
Agriculture: : Investigated for use as a component in agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide can be accomplished through multi-step organic reactions. The starting materials often include substituted acetic acid derivatives and nitrogen, sulfur, and oxygen-containing reagents. Key steps typically involve:
Formation of the tricyclic core via cyclization reactions.
Introduction of the 4-methylphenyl acetamide group through acylation.
Purification using chromatography or recrystallization techniques.
Industrial Production Methods
On an industrial scale, optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial for efficiency and yield. Continuous flow reactors and large-scale chromatography systems are often employed to meet production demands while ensuring product purity.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Typically involves reagents like peroxides or transition metal oxides, producing oxidized derivatives.
Reduction: : Utilizes agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, leading to reduced forms.
Substitution: : Commonly with halogenating agents, resulting in halogenated products.
Common Reagents and Conditions
Oxidation: : Peroxides or oxides under acidic or basic conditions.
Reduction: : LiAlH4 in dry ether or hydrogenation over a palladium catalyst.
Substitution: : Halogenating agents like SOCl2 or PBr3 under anhydrous conditions.
Major Products Formed
The reactions yield various products, including halogenated, oxidized, or reduced derivatives, which possess altered chemical and physical properties compared to the parent compound.
作用機序
The compound’s mechanism of action involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. This interaction can modulate biological pathways, influencing cellular processes. Specific pathways may include enzymatic inhibition or activation, receptor modulation, or interference with nucleic acid function, depending on the compound's specific structure and functional groups.
類似化合物との比較
Unique Features
Compared to other tricyclic compounds, N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide stands out due to its unique combination of nitrogen, oxygen, and sulfur atoms within its framework.
Similar Compounds
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide: : Lacks the 4-methyl group, affecting its reactivity and application.
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-chlorophenyl)acetamide:
特性
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-2-4-12(5-3-11)8-17(21)20-18-19-13-9-14-15(10-16(13)24-18)23-7-6-22-14/h2-5,9-10H,6-8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHNUAFLDWXDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
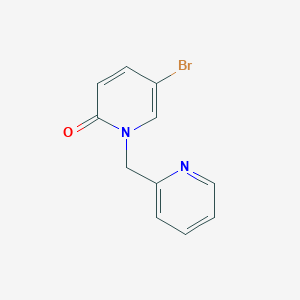
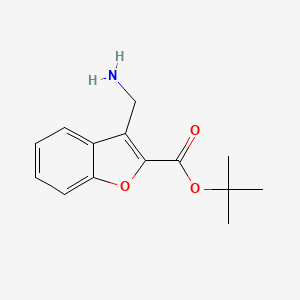
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2465785.png)
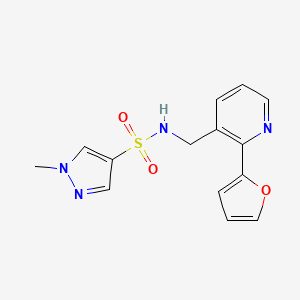
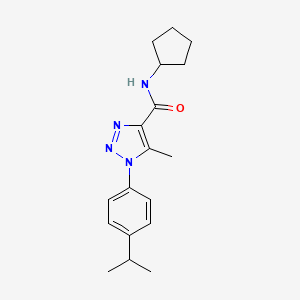
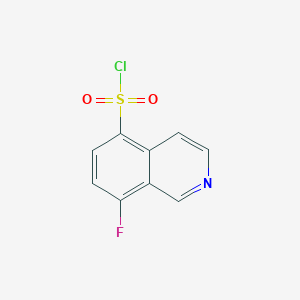
![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2465790.png)
![1-[3-(Adamantan-1-yl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2465791.png)
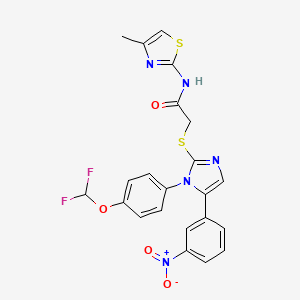
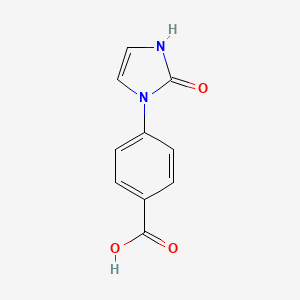
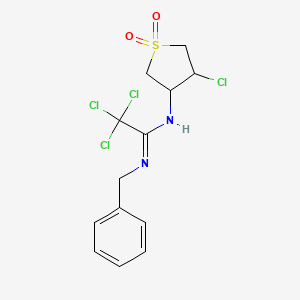
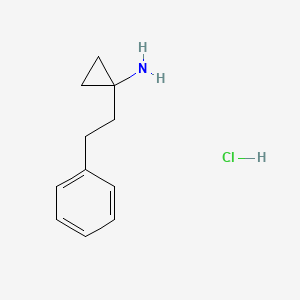
![N-Ethyl-N-[2-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2465801.png)
![1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole](/img/structure/B2465802.png)
